![molecular formula C21H13NO4 B11708208 Red Violet 2RN Acid Anthraquinone CAS No. 81-79-8](/img/structure/B11708208.png)
Red Violet 2RN Acid Anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Red Violet 2RN Acid Anthraquinone is a synthetic dye belonging to the anthraquinone family. Anthraquinones are a class of organic compounds characterized by a quinone structure with two carbonyl groups attached to a benzene ring. These compounds are known for their vibrant colors and are widely used in the textile, pharmaceutical, and chemical industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Red Violet 2RN Acid Anthraquinone typically involves the reaction of anthraquinone with various substituents to achieve the desired color propertiesThe reaction conditions often include the use of sulfuric acid as a catalyst and high temperatures to facilitate the sulfonation process .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactions in controlled environments. The process begins with the sulfonation of anthraquinone, followed by purification steps to remove impurities. The final product is then crystallized and dried to obtain the pure dye .
Analyse Chemischer Reaktionen
Types of Reactions
Red Violet 2RN Acid Anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure into hydroquinone derivatives.
Substitution: Substitution reactions involve replacing one or more substituents on the anthraquinone ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like aluminum chloride and specific reaction conditions such as elevated temperatures.
Major Products
The major products formed from these reactions include various anthraquinone derivatives with different functional groups, which can alter the dye’s color properties and chemical behavior .
Wissenschaftliche Forschungsanwendungen
Red Violet 2RN Acid Anthraquinone has a wide range of scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for its potential anticancer properties due to its ability to interact with DNA and inhibit cancer cell growth.
Wirkmechanismus
The mechanism of action of Red Violet 2RN Acid Anthraquinone involves its interaction with cellular components, particularly DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and inhibiting cell proliferation. This property makes it a potential candidate for anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alizarin: Another anthraquinone dye known for its red color.
Purpurin: A naturally occurring anthraquinone with similar staining properties.
Quinizarin: An anthraquinone derivative used in dyeing and as a pH indicator.
Uniqueness
Red Violet 2RN Acid Anthraquinone is unique due to its specific substituents that give it a distinct red-violet color.
Eigenschaften
CAS-Nummer |
81-79-8 |
---|---|
Molekularformel |
C21H13NO4 |
Molekulargewicht |
343.3 g/mol |
IUPAC-Name |
1-anilino-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C21H13NO4/c23-19-13-8-4-5-9-14(13)20(24)17-15(19)10-11-16(21(25)26)18(17)22-12-6-2-1-3-7-12/h1-11,22H,(H,25,26) |
InChI-Schlüssel |
GNYBNEOJUARKPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.